Cas no 69833-26-7 (Butanamide,N-(3-methylphenyl)-)

Butanamide,N-(3-methylphenyl)- structure
69833-26-7 structure
Product Name:Butanamide,N-(3-methylphenyl)-
CAS No:69833-26-7
MF:C11H15NO
MW:177.242902994156
CID:517447
PubChem ID:346262
Update Time:2025-04-19

Butanamide,N-(3-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Butanamide,N-(3-methylphenyl)-
    • N-(3-methylphenyl)butanamide
    • AC1L84LA
    • AG-G-72444
    • AO-548
    • Buttersaeure-m-toluidid
    • butyric acid m-toluidide
    • m-Butyrotoluidide
    • m-Butyrotoluidine
    • N-m-Tolyl-butyramid
    • NSC404445
    • Butanamide, N-(3-methylphenyl)-
    • AO-548/11198962
    • SCHEMBL13994594
    • AKOS002944027
    • 69833-26-7
    • DTXSID20323622
    • HHJVHZGGWADBKL-UHFFFAOYSA-N
    • NSC-404445
    • Inchi: 1S/C11H15NO/c1-3-5-11(13)12-10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3,(H,12,13)
    • InChI Key: HHJVHZGGWADBKL-UHFFFAOYSA-N
    • SMILES: O=C(CCC)NC1C=CC=C(C)C=1

Computed Properties

  • Exact Mass: 177.11545
  • Monoisotopic Mass: 177.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 1.031
  • Boiling Point: 329.3°Cat760mmHg
  • Flash Point: 194.6°C
  • Refractive Index: 1.548
  • PSA: 29.1
  • LogP: 2.80660
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